molecular formula C13H10FNO2 B6396103 5-(3-Aminophenyl)-2-fluorobenzoic acid CAS No. 1261990-89-9

5-(3-Aminophenyl)-2-fluorobenzoic acid

Cat. No.: B6396103
CAS No.: 1261990-89-9
M. Wt: 231.22 g/mol
InChI Key: HUOAKABRHNWLQV-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-fluorobenzoic acid ( 1261990-89-9) is a high-value benzoic acid derivative with a molecular formula of C13H10FNO2 and a molecular weight of 231.22 g/mol. This compound is characterized by the presence of both a carboxylic acid and an aromatic amine functional group on a fluorinated biphenyl scaffold, making it a versatile building block in organic synthesis . Its primary research applications include its use as a key intermediate in the development of active pharmaceutical ingredients (APIs) and functional materials, where its structure facilitates further coupling reactions and molecular scaffolding . The compound is offered with a guaranteed purity of not less than 95% . A batch-specific Certificate of Analysis (COA) is provided to ensure traceability and compliance with quality standards, which is critical for research and development reproducibility . Custom synthesis is available, supporting projects from gram-scale laboratory research to multi-kilogram industrial applications . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(3-aminophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOAKABRHNWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688646
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-89-9
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

5-(3-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₃H₁₀FNO₂
  • Molecular Weight: 247.22 g/mol
  • Key Features: A fluorobenzoic acid backbone with a meta-substituted aminophenyl group.

Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., DYRK1A/B inhibitors for neuroinflammatory diseases) and bioactive conjugates targeting cancer cells . Its structural attributes—fluorine for metabolic stability and the amino group for hydrogen bonding—make it valuable in drug design.

Structural Analogues and Positional Isomers

5-(4-Aminophenyl)-2-fluorobenzoic Acid
  • Structure: Differs by the para-substituted aminophenyl group.
  • Molecular Weight : 247.22 g/mol (identical to the meta isomer).
  • Key Differences :
    • Bioactivity : Para-substitution may alter binding affinities. For example, kinase inhibitors often require precise substituent positioning for selective inhibition .
    • Synthesis : Prepared via analogous coupling reactions but with para-substituted intermediates .
2-Amino-5-fluoro-3-methylbenzoic Acid
  • Structure: Contains a methyl group and amino group at positions 3 and 2, respectively.
  • Molecular Weight : 183.16 g/mol.
  • Applications: Less commonly used in kinase inhibitors but prevalent in anticonvulsant research due to GABA-A receptor interactions .
5-Borono-2-fluorobenzoic Acid
  • Structure: Replaces the aminophenyl group with a boronic acid moiety.
  • Molecular Weight : 183.93 g/mol.
  • Key Differences: Reactivity: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, useful in materials science and radiopharmaceuticals. Applications: Lacks the amino group’s hydrogen-bonding capability, limiting its use in enzyme inhibition .

Functional Group Modifications

5-(3-Aminophenyl)furan-2-carboxylic Acid Methyl Ester
  • Structure : Esterified carboxylic acid with a furan ring.
  • Molecular Weight : 233.22 g/mol.
  • Key Differences :
    • Solubility : Esterification reduces aqueous solubility but improves cell membrane permeability.
    • Applications : Used in prodrug formulations, unlike the free acid form, which is preferred for direct target engagement .
5-(Chloromethyl)-2-fluorobenzonitrile
  • Structure : Replaces the carboxylic acid with a nitrile group and adds a chloromethyl substituent.
  • Molecular Weight : 169.58 g/mol.
  • Key Differences :
    • Reactivity : Nitrile and chloromethyl groups enable nucleophilic substitutions, expanding utility in agrochemicals (e.g., insecticide intermediates) .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights References
5-(3-Aminophenyl)-2-fluorobenzoic acid 247.22 -COOH, -NH₂, -F Kinase inhibition, anticancer conjugates
5-(4-Aminophenyl)-2-fluorobenzoic acid 247.22 -COOH, -NH₂ (para), -F Structural studies in drug design
5-Borono-2-fluorobenzoic acid 183.93 -COOH, -B(OH)₂, -F Cross-coupling reactions
2-Amino-5-fluoro-3-methylbenzoic acid 183.16 -COOH, -NH₂, -CH₃, -F Anticonvulsant activity
5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester 233.22 -COOCH₃, -NH₂, furan Prodrug development

Q & A

Q. Challenges :

  • Steric Hindrance : The ortho-fluoro group reduces reactivity in coupling reactions, requiring elevated temperatures or bulky ligands (e.g., XPhos) .
  • Electron-Withdrawing Effects : The fluorine and carboxylic acid groups deactivate the aromatic ring, necessitating strongly activating conditions for amination .

Q. Hypothetical Synthesis Optimization Table :

MethodYield (%)Purity (%)Reaction Time (h)
Halogen Exchange (KF)659512
Buchwald-Hartwig78988

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution (δ ≈ -110 ppm for ortho-F), while 1H^{1}\text{H} NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the NH2_2 group (δ 5.2 ppm, broad) .
  • X-ray Crystallography : Resolves spatial orientation of the fluorine and aminophenyl groups, revealing dihedral angles (~30°) between aromatic rings .
  • FT-IR : Peaks at 1680 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (NH2_2 stretch) confirm functional groups .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Storage : Store at -20°C under inert gas (N2_2/Ar) to prevent oxidation of the amine group. Use amber vials to avoid photodegradation .
  • Stability : The compound is stable for ≥6 months when stored properly. Avoid exposure to strong acids/bases, which may hydrolyze the amide bond in derivatives .

Basic: What analytical methods are recommended for purity assessment and quantification?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% TFA in acetonitrile/water (70:30) .
  • Mass Spectrometry : ESI-MS in negative mode ([M-H]^- at m/z 248) confirms molecular weight .
  • Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Basic: What preliminary assays are used to evaluate its biological activity?

Answer:

  • Enzyme Inhibition : Screen against tyrosine kinases or carboxylases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} values typically 10–50 µM) .

Advanced: How can synthesis yields be improved for scale-up?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% and improves yield (e.g., 78% → 85%) via uniform heating .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., decarboxylation) and enhances reproducibility .

Q. Hypothetical Scale-Up Data :

ParameterBatch ReactorFlow Reactor
Yield (%)7588
Purity (%)9599
Throughput (g/day)1050

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines) to control variables like pH, temperature, and solvent (DMSO ≤0.1%) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., deaminated derivatives) that may skew activity data .

Advanced: What novel applications exist in materials science?

Answer:

  • Coordination Polymers : The compound chelates metals (e.g., Cu2+^{2+}) to form thermally stable frameworks (TGA stability up to 300°C) .
  • Surface Functionalization : The NH2_2 group enables covalent attachment to silica nanoparticles for sensor applications .

Advanced: What advanced techniques characterize its reactivity in solution?

Answer:

  • NMR Titration : Monitor pH-dependent deprotonation (pKa ≈ 4.2 for COOH) using 19F^{19}\text{F} NMR chemical shift changes .
  • DFT Calculations : Predict reaction pathways (e.g., electrophilic substitution at the para position of the aminophenyl group) .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Docking Studies : Simulate binding to EGFR (PDB: 1M17) to prioritize substituents enhancing hydrophobic interactions .
  • QSAR Models : Correlate Hammett σ values of substituents with bioactivity to optimize electron-donating/withdrawing groups .

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